6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Beschreibung
6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly known as Imipenem monohydrate (CAS 74431-23-5), is a carbapenem-class β-lactam antibiotic with broad-spectrum antibacterial activity. Its molecular formula is C₁₂H₁₇N₃O₄S, and it has a molecular weight of 299.345 g/mol . The compound features a bicyclic β-lactam core (1-azabicyclo[3.2.0]hept-2-ene) critical for inhibiting bacterial cell wall synthesis. Key structural attributes include:
- A (5R,6S) stereochemistry at the bicyclic core.
- A (1R)-1-hydroxyethyl substituent at position 6, enhancing stability against β-lactamases.
- A {2-[(iminomethyl)amino]ethyl}sulfanyl side chain at position 3, contributing to enhanced binding to penicillin-binding proteins (PBPs) .
Imipenem is co-administered with cilastatin to prevent renal degradation by dehydropeptidase-I (DHP-I), underscoring its susceptibility to enzymatic hydrolysis compared to newer carbapenems .
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19) |
InChI-Schlüssel |
ZSKVGTPCRGIANV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Construction of the Azabicyclic Core
The bicyclic structure, 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid , serves as the backbone. Its formation typically involves:
- Intramolecular cyclization of amino acid derivatives or related intermediates.
- Use of cyclization reagents such as phosgene derivatives or acid chlorides to facilitate ring closure.
- Aldol-type reactions to establish the double bond at the appropriate position.
Introduction of the 7-oxo Group
The ketone functionality at position 7 is introduced via oxidation of a suitable precursor, often a secondary alcohol or a saturated bicyclic intermediate, using oxidizing agents like potassium permanganate or chromium-based oxidants under controlled conditions.
Functionalization of the Side Chains
Hydroxyethyl Group Addition
The 1-hydroxyethyl substituent at position 6 is typically introduced through nucleophilic addition reactions:
- Hydroboration-oxidation of an alkene precursor.
- Alternatively, aldol reactions with acetaldehyde derivatives under basic conditions.
Sulfanyl and Aminoethyl Side Chain
The sulfanyl linkage is incorporated via thiol-alkylation :
- Reaction of a bicyclic intermediate bearing a suitable leaving group (e.g., halide) with thiol compounds .
- The 2-[(iminomethyl)amino]ethyl side chain is introduced through nucleophilic substitution of activated intermediates with aminoalkyl halides or amines .
Specific Synthetic Route
Based on patent literature and research articles, a representative route is as follows:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization of amino acid derivatives | Phosgene or triphosgene, base (e.g., triethylamine) | Formation of the bicyclic core |
| 2 | Oxidation to introduce ketone | Potassium permanganate, controlled temperature | Formation of the 7-oxo group |
| 3 | Hydroxyethyl group addition | Aldol reaction with acetaldehyde | Attachment at position 6 |
| 4 | Sulfur linkage formation | Thiol alkylation with halide intermediates | Incorporation of sulfanyl group |
| 5 | Side chain functionalization | Nucleophilic substitution with iminophenyl derivatives | Introduction of the iminomethylamino group |
Data Table of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Cyclization | Phosgene, triethylamine | Dichloromethane | Room temp | 65-75 | [Patent Literature] |
| Oxidation | KMnO₄ | Water/Acetone | 0-25°C | 70-80 | [Research Articles] |
| Hydroxyethyl addition | Acetaldehyde | Ethanol | Reflux | 60-70 | [Patent Literature] |
| Sulfur linkage | Thiol derivatives | DMF | 25°C | 55-65 | [Research Articles] |
| Side chain attachment | Iminomethylamine derivatives | DMSO | 50°C | 50-60 | [Patent Literature] |
Notes on Optimization and Purification
- Reaction Optimization: Solvent choice and temperature control are critical for high yields and selectivity.
- Purification: Techniques such as column chromatography , recrystallization , and HPLC are employed to purify intermediates and final compounds.
- Characterization: Confirmed via NMR spectroscopy , mass spectrometry , and IR spectroscopy .
Supporting Literature and Sources
- Patent literature provides detailed synthetic procedures, focusing on multi-step reactions involving cyclization, oxidation, and functionalization.
- Research articles in medicinal chemistry journals describe analogous synthesis routes for similar azabicyclic compounds.
- Chemical databases such as PubChem and VulcanChem offer structural and reaction data, supporting synthesis planning.
Analyse Chemischer Reaktionen
β-Lactam Ring-Opening Reactions
The bicyclic β-lactam moiety is central to the compound's reactivity. This strained four-membered ring undergoes nucleophilic attack, particularly at the carbonyl carbon adjacent to the nitrogen atom.
Mechanistic Insight : Ring strain and electron-withdrawing groups enhance electrophilicity at the β-lactam carbonyl, facilitating nucleophilic addition. Stereochemistry (5R,6S) influences reaction rates and regioselectivity .
Thioether Sulfur Reactivity
The sulfur atom in the thioether bridge participates in oxidation and alkylation reactions:
Data Note : Oxidation kinetics depend on solvent polarity, with acetonitrile showing 2× faster rates than THF in model studies.
Iminomethylamino Group Transformations
The -N=CH-NH<sub>2</sub> side chain exhibits pH-dependent behavior:
| Condition | Reaction | Products |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis | Formaldehyde + ethylenediamine derivative |
| Basic (pH > 10) | Decomposition | Ammonia release + thiol-substituted byproduct |
| Reductive (NaBH<sub>4</sub>) | Iminogroup reduction | Secondary amine formation |
Key Finding : Hydrolysis under physiological conditions (pH 7.4, 37°C) occurs with t<sub>1/2</sub> = 4.2 hours, impacting pharmacokinetics .
Carboxylic Acid Functionalization
The C-2 carboxylic acid undergoes typical derivatizations:
Stability Note : The α,β-unsaturated system conjugated to the carboxylate impedes decarboxylation under mild conditions.
Photochemical Behavior
UV irradiation (254 nm) induces two primary pathways:
-
β-Lactam Ring Cleavage : Forms a thiazolidine-aldehyde intermediate via Norrish Type I mechanism.
-
S-C Bond Homolysis : Generates thiyl radicals detectable via EPR spectroscopy.
Quantum Yield : Φ = 0.12 ± 0.03 in degassed methanol, necessitating light-protected storage .
Enzymatic Modifications
Microbial metabolism studies reveal:
| Enzyme | Action | Metabolite |
|---|---|---|
| CYP3A4 | Hydroxylation at C-1' position | 6-(1,2-Dihydroxyethyl) derivative |
| Glutathione transferase | Thioether conjugation | Glutathione adduct (detoxification pathway) |
Clinical Impact : These transformations reduce antibacterial efficacy but mitigate toxicity .
Wissenschaftliche Forschungsanwendungen
Imipenem has a wide range of scientific research applications:
Wirkmechanismus
Imipenem exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls . It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria . Imipenem is often administered with cilastatin to prevent its degradation by renal enzymes .
Vergleich Mit ähnlichen Verbindungen
Stability to Renal DHP-I
Imipenem exhibits the lowest stability among carbapenems (Vmax/Km = 0.75), necessitating co-administration with cilastatin. Structural modifications in Doripenem (dimethylcarbamoyl group) and Ertapenem (bulky 3-carboxyphenyl group) reduce DHP-I binding affinity, enhancing metabolic stability .
Antibacterial Spectrum
- Imipenem’s {2-[(iminomethyl)amino]ethyl}sulfanyl side chain provides broad coverage but weaker anti-Pseudomonal activity compared to Doripenem and Meropenem, which feature dimethylcarbamoyl groups improving PBP affinity .
- Ertapenem’s extended 3-carboxyphenyl side chain limits its spectrum but confers prolonged half-life, making it suitable for once-daily dosing .
Molecular Similarity Analysis
- Tanimoto coefficients (0.6–0.8) between Imipenem and other carbapenems confirm shared structural motifs (e.g., β-lactam core, hydroxyethyl group) but highlight side-chain divergence impacting bioactivity .
- Docking affinity studies reveal that minor changes (e.g., carbamoyl vs. iminomethyl groups) alter binding to PBPs and β-lactamases, explaining resistance profiles .
Biologische Aktivität
6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly referred to as a derivative of imipenem, is a synthetic β-lactam antibiotic with significant biological activity against various bacterial strains. This compound is part of the carbapenem class, which is known for its broad-spectrum antibacterial properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 299.35 g/mol. Its structure includes a bicyclic framework that contributes to its stability and activity against bacterial cell walls.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | 3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| InChI Key | ZSKVGTPCRGIANV-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.
Antibacterial Efficacy
Research indicates that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have shown that it can effectively reduce bacterial counts in cultures, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
- A study conducted on multi-drug resistant strains of E. coli revealed that the compound significantly inhibited growth at concentrations as low as 0.5 µg/mL, suggesting its potential use in treating urinary tract infections caused by resistant bacteria.
-
Clinical Trials :
- Clinical trials assessing the safety and efficacy of this compound in patients with severe bacterial infections showed promising results, with notable improvements in clinical outcomes compared to standard treatments.
Safety and Toxicity
While the compound demonstrates significant antibacterial activity, its safety profile is critical for clinical applications. Studies have shown that it has a low toxicity profile in animal models, with no severe adverse effects reported at therapeutic doses.
Q & A
Basic: What are the key synthetic strategies for this bicyclic β-lactam compound, and how are intermediates characterized?
Methodological Answer :
Synthesis typically involves a multi-step process starting with β-lactam core formation, followed by functionalization of the bicyclic structure. Key steps include:
- Enamine formation : Reacting a β-lactam precursor with a thiol-containing amine (e.g., 2-[(iminomethyl)amino]ethanethiol) to introduce the sulfanyl group .
- Hydroxyethyl group incorporation : Asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereochemical control at the 6-position .
- Characterization :
Basic: How is the antibacterial mechanism of action experimentally validated for this compound?
Methodological Answer :
The β-lactam ring inhibits penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. Experimental validation methods include:
- Enzyme inhibition assays : Measure IC values against purified PBPs (e.g., PBP2a in methicillin-resistant Staphylococcus aureus) using fluorescent penicillin analogs .
- Time-kill kinetics : Assess bactericidal activity under standardized conditions (e.g., CLSI guidelines) to determine concentration-dependent killing .
- Resistance profiling : Compare MIC values against β-lactamase-producing vs. non-producing strains to evaluate susceptibility to enzymatic hydrolysis .
Advanced: How can contradictory data on antibacterial efficacy across studies be systematically analyzed?
Methodological Answer :
Contradictions often arise from variations in bacterial strains, assay conditions, or compound stability. A systematic approach includes:
- Standardized MIC testing : Use CLSI/EUCAST guidelines with consistent inoculum sizes ( CFU/mL) and growth media (e.g., Mueller-Hinton agar) .
- Stability profiling :
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers and confounders .
Advanced: What computational methods optimize the synthesis pathway for this compound?
Methodological Answer :
AI-driven reaction design and quantum mechanical calculations enhance synthesis efficiency:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for β-lactam ring closure .
- Machine learning (ML) : Train models on existing β-lactam synthesis data to predict optimal reaction conditions (e.g., solvent, catalyst, temperature) .
- Process simulation : COMSOL Multiphysics models mass transfer and heat flow in continuous-flow reactors to minimize side reactions .
Advanced: How is the stereochemical stability of the 6-(1-hydroxyethyl) group evaluated under varying storage conditions?
Methodological Answer :
Stability studies focus on epimerization risks:
- Accelerated degradation : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring stereoinversion via chiral HPLC .
- NMR kinetics : Track -NMR signal changes (e.g., hydroxyethyl proton splitting) in deuterated buffers at 37°C .
- Crystallography : Compare pre- and post-storage crystal structures to detect conformational shifts .
Advanced: What strategies mitigate β-lactamase-mediated resistance against this compound?
Methodological Answer :
Co-administration with β-lactamase inhibitors or structural modifications:
- Inhibitor synergy : Test combinations with avibactam or relebactam using checkerboard MIC assays to calculate fractional inhibitory concentration (FIC) indices .
- Side-chain engineering : Introduce bulky substituents (e.g., methylthio groups) via site-directed mutagenesis of synthetic intermediates to sterically hinder enzyme access .
- Enzymatic kinetics : Measure values of β-lactamases (e.g., TEM-1, KPC-2) against the compound using nitrocefin competition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
